molecular formula C12H15NO3 B14764326 (2-Hydroxy-6-methylphenyl)(morpholino)methanone

(2-Hydroxy-6-methylphenyl)(morpholino)methanone

Cat. No.: B14764326
M. Wt: 221.25 g/mol
InChI Key: UWNFYABNTCDMDX-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-methylphenyl)(morpholino)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-6-methylphenyl)(morpholino)methanone typically involves the reaction of 2-hydroxy-6-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and possibly continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product would be a quinone derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the substituent introduced, such as ethers or esters.

Scientific Research Applications

(2-Hydroxy-6-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Hydroxy-6-methylphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • (2-Methoxyphenyl)(morpholino)methanone
  • (2-Fluoro-3-nitrophenyl)(morpholino)methanone

Uniqueness

(2-Hydroxy-6-methylphenyl)(morpholino)methanone is unique due to the presence of both a phenolic hydroxyl group and a morpholino group, which can impart distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the morpholino group can enhance solubility and bioavailability.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-hydroxy-6-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO3/c1-9-3-2-4-10(14)11(9)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3

InChI Key

UWNFYABNTCDMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)N2CCOCC2

Origin of Product

United States

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